4-Hydrazinyl-2H-1,3-benzoxazin-2-one
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Overview
Description
4-Hydrazinyl-2H-1,3-benzoxazin-2-one is a heterocyclic compound that belongs to the benzoxazinone family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydrazinyl-2H-1,3-benzoxazin-2-one typically involves the reaction of anthranilic acid derivatives with hydrazine. One common method is the cyclization of N-acylated anthranilic acid derivatives using cyclizing agents such as acetic anhydride, polyphosphoric acid, or sulfuric acid . The reaction conditions often involve heating the reactants to facilitate the cyclization process.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield .
Chemical Reactions Analysis
Types of Reactions
4-Hydrazinyl-2H-1,3-benzoxazin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The hydrazinyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted benzoxazinone derivatives .
Scientific Research Applications
4-Hydrazinyl-2H-1,3-benzoxazin-2-one has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: It is used in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-Hydrazinyl-2H-1,3-benzoxazin-2-one involves its interaction with specific molecular targets. For example, it may inhibit enzymes by binding to their active sites, thereby blocking their activity. The compound can also interact with cellular pathways, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Substituted 4H-3,1-benzoxazin-4-one derivatives: These compounds share a similar core structure but differ in their substituents, leading to variations in their biological activities.
2-Phenyl-2H-1,4-benzoxazin-3(4H)-one: This compound has a phenyl group at the 2-position, which can influence its chemical reactivity and biological properties.
Uniqueness
4-Hydrazinyl-2H-1,3-benzoxazin-2-one is unique due to its hydrazinyl group, which imparts distinct chemical and biological properties. This functional group allows for a wide range of chemical modifications and interactions, making it a versatile compound for various applications .
Properties
CAS No. |
65739-72-2 |
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Molecular Formula |
C8H7N3O2 |
Molecular Weight |
177.16 g/mol |
IUPAC Name |
4-hydrazinyl-1,3-benzoxazin-2-one |
InChI |
InChI=1S/C8H7N3O2/c9-11-7-5-3-1-2-4-6(5)13-8(12)10-7/h1-4H,9H2,(H,10,11,12) |
InChI Key |
NMMZCZYCHFMPDG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NC(=O)O2)NN |
Origin of Product |
United States |
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